molecular formula C13H13F3O4S B12599885 Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester CAS No. 646522-79-4

Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester

Cat. No.: B12599885
CAS No.: 646522-79-4
M. Wt: 322.30 g/mol
InChI Key: GMKPUZYREWOMAC-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester is a complex organic compound characterized by its unique structure, which includes a trifluoromethanesulfonic acid moiety and a cyclopentylcarbonyl group attached to a phenyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester typically involves the esterification of trifluoromethanesulfonic acid with 2-(cyclopentylcarbonyl)phenol. This reaction is often catalyzed by strong acids such as sulfuric acid or methanesulfonic acid itself. The reaction conditions generally include:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester involves its interaction with specific molecular targets. The trifluoromethanesulfonic acid moiety acts as a strong acid catalyst, facilitating various chemical transformations. The cyclopentylcarbonyl group enhances the compound’s stability and reactivity. The ester linkage allows for easy hydrolysis, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Trifluoromethanesulfonic acid, 2-(cyclopentylcarbonyl)phenyl ester
  • Methanesulfonic acid, 2-(cyclopentylcarbonyl)phenyl ester
  • Trifluoromethanesulfonic acid, phenyl ester

Uniqueness

Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester is unique due to the presence of both trifluoromethanesulfonic acid and cyclopentylcarbonyl groups, which impart distinct chemical properties. This combination enhances its reactivity and stability compared to similar compounds, making it valuable in specialized applications .

Properties

CAS No.

646522-79-4

Molecular Formula

C13H13F3O4S

Molecular Weight

322.30 g/mol

IUPAC Name

[2-(cyclopentanecarbonyl)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C13H13F3O4S/c14-13(15,16)21(18,19)20-11-8-4-3-7-10(11)12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2

InChI Key

GMKPUZYREWOMAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC=C2OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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